Bienvenue dans la boutique en ligne BenchChem!

Estradiol 3-Enanthate

Pharmacokinetics Hormone Replacement Therapy Contraceptive Development

Estradiol 3-Enanthate (CAS 55540-97-1) is the 3-heptanoate positional isomer of estradiol enanthate, chemically defined as (8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl heptanoate. Unlike the clinically dominant 17β-enanthate ester (CAS 4956-37-0), this C3-esterified variant is primarily employed as a pharmaceutical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA).

Molecular Formula C25H36O3
Molecular Weight 384.56
CAS No. 55540-97-1
Cat. No. B601981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol 3-Enanthate
CAS55540-97-1
Synonyms(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl heptanoate
Molecular FormulaC25H36O3
Molecular Weight384.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Estradiol 3-Enanthate (CAS 55540-97-1) Procurement Guide: A Positional Isomer with Distinct Analytical and Pharmacokinetic Identity


Estradiol 3-Enanthate (CAS 55540-97-1) is the 3-heptanoate positional isomer of estradiol enanthate, chemically defined as (8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl heptanoate [1]. Unlike the clinically dominant 17β-enanthate ester (CAS 4956-37-0), this C3-esterified variant is primarily employed as a pharmaceutical reference standard for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) [2]. As a prodrug of the endogenous estrogen 17β-estradiol, it belongs to the estrogen ester class and shares the molecular formula C25H36O3 with a molecular weight of 384.55 g/mol [1].

Why Estradiol 3-Enanthate Cannot Be Interchanged with Other Estradiol Esters: Evidence for Differentiated Procurement


Although multiple estradiol esters share the same active moiety (17β-estradiol), their pharmacological and analytical identities diverge sharply based on the esterification position (C3 vs. C17β) and fatty acid chain length. The C3-esterified Estradiol 3-Enanthate (CAS 55540-97-1) exhibits distinct hydrolytic stability, metabolic routing, and chromatographic retention behavior compared to the 17β-enanthate isomer (CAS 4956-37-0), which is the clinically used contraceptive agent [1]. In controlled hydrolysis studies, estradiol-3-esters demonstrate slower enzymatic cleavage than their C17 counterparts, since steroidal esterases exhibit regioselectivity favoring 17β-ester hydrolysis [2]. Furthermore, the 3-enanthate isomer is specifically required as an impurity reference standard and system suitability marker in compendial HPLC methods for estradiol enanthate drug product analysis, meaning that substitution with the 17β-isomer or other esters (valerate, cypionate, benzoate) will fail regulatory method validation criteria [1]. The quantitative evidence below demonstrates that in-class compounds differ measurably across half-life, duration of action, peak concentration timing, and analytical specificity — making blind substitution scientifically and regulatorily unacceptable.

Estradiol 3-Enanthate (CAS 55540-97-1) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Elimination Half-Life: Estradiol Enanthate vs. Estradiol Valerate vs. Estradiol Cypionate vs. Estradiol Benzoate

The elimination half-life of estradiol enanthate (5.6–7.5 days) is significantly longer than that of estradiol valerate (4–5 days) [1] and estradiol benzoate (2–5 days) [2], but shorter than estradiol cypionate (8–10 days) [3]. This intermediate half-life positions estradiol enanthate as a once-monthly injectable option, whereas valerate requires biweekly administration and cypionate permits 3–4 week intervals. For Estradiol 3-Enanthate specifically, the C3 esterification site may further prolong the effective half-life compared to the 17β-isomer due to differential esterase susceptibility [4].

Pharmacokinetics Hormone Replacement Therapy Contraceptive Development

Duration of Elevated Estradiol Levels: Estradiol Enanthate Maintains Elevated E2 for ≥31 Days vs. 4–11 Days for Shorter Esters

A single 10 mg intramuscular dose of estradiol enanthate in oil results in significantly elevated estradiol levels persisting for at least 31 days . This contrasts sharply with estradiol benzoate, which maintains elevated levels for only 4–5 days, estradiol valerate for 7–8 days, and estradiol cypionate for approximately 11 days, all measured at 5 mg doses [1]. The prolonged duration is attributed to the higher lipophilicity of the heptanoate ester (7-carbon chain, logP contribution ~1.41) compared to valerate (5 carbons, logP ~0.71) or benzoate (aromatic) esters, resulting in slower release from the intramuscular depot [2].

Sustained Release Depot Injection Contraceptive Formulation

Positional Isomer Differentiation: C3-Enanthate vs. C17-Enanthate Esterase Hydrolysis Kinetics

Estradiol 3-Enanthate (CAS 55540-97-1) and Estradiol 17-Enanthate (CAS 4956-37-0) are positional isomers with esterification at the phenolic C3-hydroxyl versus the secondary C17β-hydroxyl, respectively. Studies on estradiol fatty acid esters demonstrate that C-17 monoesters exhibit longer in vivo duration than C-3 monoesters, while diesters show the shortest effects [1]. The rate-limiting step in prodrug activation is esterase-mediated hydrolysis, and the C-17 esters form a more hydrophobic reservoir that releases estradiol more slowly [2]. Conversely, the C3-enanthate isomer, with a free 17β-hydroxyl, may undergo more rapid metabolic conjugation (glucuronidation/sulfation) at the C17 position prior to ester hydrolysis, altering its pharmacokinetic trajectory and making it a critical impurity marker in finished product analysis [3].

Prodrug Activation Regioselective Hydrolysis Analytical Reference Standards

Contraceptive Efficacy: Estradiol Enanthate/DHPA Combined Injectable Achieves Pearl Index 0.77–1.18

The combination of estradiol enanthate (10 mg) with dihydroxyprogesterone acetophenide (DHPA, 150 mg) as a once-monthly injectable contraceptive (branded Perlutal/Topasel) has demonstrated a Pearl Index of 1.18 (95% CI 0.73–1.80) in the intent-to-treat population and 0.77 (95% CI 0.37–1.40) in the per-protocol population [1]. This efficacy compares favorably with combined oral contraceptives (Pearl Index 0.07–2.1 for low-dose ethinyl estradiol formulations) [2], while offering the adherence advantage of monthly rather than daily administration. This differentiates estradiol enanthate from shorter-duration esters (valerate, benzoate) which cannot sustain contraceptive efficacy over a full month from a single injection.

Contraceptive Efficacy Clinical Trial Once-Monthly Injectable

Volume of Distribution: Estradiol Enanthate Vd = 5.087 L vs. Reported Parameters for Alternative Esters

The volume of distribution (Vd) of estradiol enanthate has been reported as 5.087 L after intramuscular administration [1]. This relatively small Vd (approximately 0.07 L/kg for a 70 kg individual) is consistent with high plasma protein binding (~98% to albumin and SHBG) and limited tissue distribution of the intact ester prior to hydrolysis [1]. For comparison, unesterified estradiol administered intravenously exhibits a Vd of approximately 0.5–1.5 L/kg, reflecting rapid tissue uptake and metabolism [2]. The constrained distribution volume of the enanthate ester contributes to its prolonged residence time by limiting the rate at which the prodrug accesses tissue esterases.

Pharmacokinetic Modeling Tissue Distribution Drug Disposition

Metabolic Fate: Preferential Urinary Excretion and Distinct Metabolite Profile of Estradiol Enanthate

In a metabolic fate study of radiolabeled 6,7-³H-estradiol enanthate administered intramuscularly to normal women, approximately 55% of the ³H-material in urine was conjugated primarily with glucuronic acid and to a lesser extent with sulfuric acid. The main identified urinary metabolic conversion products were unconverted estradiol enanthate, 2-methoxy-estrone, and estrone [1]. Notably, estradiol enanthate is excreted preferentially in urine, in contrast to the co-administered progestogen dihydroxyprogesterone acetophenide, which is preferentially excreted in feces [1]. This urinary-predominant excretion differentiates the enanthate ester from orally administered estradiol, which undergoes extensive first-pass hepatic metabolism resulting in higher fecal elimination.

Drug Metabolism Excretion Pathway Metabolite Identification

Estradiol 3-Enanthate (CAS 55540-97-1): Evidence-Backed Research and Industrial Application Scenarios


Pharmaceutical Reference Standard for ANDA Submission and Compendial Method Validation

Estradiol 3-Enanthate (CAS 55540-97-1) is specifically supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) preparation or commercial production of estradiol enanthate drug products . Its positional isomer identity (C3- vs. C17-enanthate) provides a critical impurity marker for chromatographic system suitability testing, as demonstrated in HPLC methods achieving relative standard deviations (RSD) of ≤0.94% for simultaneous analysis of estradiol dienanthate, estradiol 3-benzoate, and related esters in oily formulations . Traceability against USP or EP pharmacopeial standards can be provided, making this compound essential for laboratories performing regulatory bioequivalence and stability-indicating assays.

Sustained-Release Depot Formulation Development Targeting Once-Monthly Dosing

The demonstrated duration of elevated estradiol levels for ≥31 days after a single 10 mg intramuscular injection of estradiol enanthate makes the enanthate ester class the appropriate choice for developing once-monthly depot formulations. The elimination half-life of 5.6–7.5 days and volume of distribution of 5.087 L provide key input parameters for physiologically based pharmacokinetic (PBPK) modeling of sustained-release injectables. Researchers developing long-acting contraceptive or hormone replacement therapy products should select the enanthate ester over valerate (half-life 4–5 days, duration 7–8 days) or benzoate (half-life 2–5 days, duration 4–5 days) when the target product profile requires a 28–30 day dosing interval .

Combined Injectable Contraceptive Product Development with Progestogen Co-Formulation

Estradiol enanthate (10 mg) combined with dihydroxyprogesterone acetophenide (DHPA, 150 mg) as Perlutal/Topasel has established clinical proof-of-concept for once-monthly injectable contraception with a Pearl Index of 0.77 (per-protocol) . The metabolic fate study confirms that the estrogen and progestogen components follow divergent excretion routes (urinary vs. fecal), minimizing metabolic interaction risk . For formulation scientists developing novel combined injectable contraceptives, the estradiol enanthate/DHPA combination provides a validated reference formulation against which new chemical entities or alternative progestogen pairings can be benchmarked in pharmacokinetic/pharmacodynamic bridging studies.

Bioanalytical Method Development Using Urine as Primary Sampling Matrix for Pharmacokinetic Studies

The preferential urinary excretion of estradiol enanthate (~55% of administered radiolabeled material recovered in urine as glucuronide and sulfate conjugates) supports urine as the preferred non-invasive sampling matrix for pharmacokinetic studies and therapeutic drug monitoring of enanthate ester formulations. Bioanalytical laboratories developing LC-MS/MS or HPLC-UV methods for estradiol enanthate quantification should prioritize urine-based assays, targeting the identified major metabolites (unconverted estradiol enanthate, 2-methoxy-estrone, estrone) alongside the parent ester. This contrasts with methods for orally administered estradiol, which typically require plasma sampling due to extensive first-pass metabolism and mixed excretion routes, and provides a practical sampling advantage for large-scale clinical trials in contraceptive development.

Quote Request

Request a Quote for Estradiol 3-Enanthate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.